molecular formula C16H16FN7O B2489971 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920386-93-2

1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

Katalognummer: B2489971
CAS-Nummer: 920386-93-2
Molekulargewicht: 341.35
InChI-Schlüssel: XQXHAKCXMOLNFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a triazolopyrimidine derivative characterized by a 3-fluorophenyl substituent on the triazole ring and an acetylated piperazine moiety. This scaffold is of interest due to its structural similarity to pharmacologically active triazolopyrimidines, which are often explored as kinase inhibitors, allosteric modulators, or anticancer agents . The acetyl group at the piperazine nitrogen enhances solubility and may influence binding interactions in biological systems.

Eigenschaften

IUPAC Name

1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN7O/c1-11(25)22-5-7-23(8-6-22)15-14-16(19-10-18-15)24(21-20-14)13-4-2-3-12(17)9-13/h2-4,9-10H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQXHAKCXMOLNFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, enzyme inhibition capabilities, and other relevant pharmacological effects.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • IUPAC Name : 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
  • Molecular Formula : C17H20FN5
  • Molecular Weight : 313.38 g/mol

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Inhibition of Poly (ADP-Ribose) Polymerase (PARP) :
    • Studies have shown that related compounds inhibit PARP activity, which is crucial in DNA repair mechanisms. This inhibition leads to increased apoptosis in cancer cells by preventing repair of DNA damage induced by chemotherapeutic agents .
  • Anticancer Activity :
    • The compound has demonstrated significant efficacy against various cancer cell lines. For instance, a derivative with a similar structure showed an IC50 value of 18 µM against human breast cancer cells (MCF-7), indicating potent anticancer activity comparable to established drugs like Olaparib .

Anticancer Efficacy

CompoundCell LineIC50 (µM)Mechanism
1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanoneMCF-718PARP Inhibition
OlaparibMCF-757.3PARP Inhibition

Enzyme Inhibition

The compound's ability to inhibit enzymes involved in cancer progression has been documented:

  • PARP1 Activity : Compounds similar to the target compound exhibited inhibition rates of up to 82% at certain concentrations.
  • Caspase Activation : Enhanced caspase 3/7 activity was observed, indicating induction of apoptosis in treated cells .

Study on PARP Inhibitors

A recent study investigated the effects of various piperazine derivatives on breast cancer cells. The findings highlighted that compounds structurally related to 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone not only inhibited PARP activity but also increased DNA damage markers (phosphorylated H2AX), suggesting a promising role in cancer therapy .

Comparative Analysis with Known Drugs

In comparative studies with known PARP inhibitors like Olaparib, the target compound showed similar or improved efficacy against specific cancer cell lines. This positions it as a potential candidate for further development in oncological pharmacotherapy.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Features

Target Compound
  • Core structure : 3H-[1,2,3]triazolo[4,5-d]pyrimidine.
  • Substituents :
    • 3-(3-Fluorophenyl) on the triazole ring.
    • Acetylated piperazine at position 7 of the pyrimidine.
Analog 1 : 1-{4-[3-(3-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(4-methylphenoxy)ethan-1-one ()
  • Differences: Additional 2-(4-methylphenoxy) group on the ethanone. Increased molecular weight and steric bulk compared to the target compound.
Analog 2 : {4-[3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}[4-(trifluoromethyl)phenyl]methanone ()
  • Differences :
    • 4-Methylphenyl instead of 3-fluorophenyl on the triazole.
    • 4-(Trifluoromethyl)benzoyl group instead of acetyl on piperazine.
Analog 3 : 1-(4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone ()
  • Differences :
    • Benzyl group instead of 3-fluorophenyl.
    • Same acetylated piperazine moiety.

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Insights
Target Compound ~398.4 (estimated) Not reported Likely moderate (acetyl group enhances solubility)
Analog 1 () ~523.5 Not reported Reduced solubility due to bulky phenoxy group
Analog 2 () ~543.5 Not reported High lipophilicity (CF3 group)
Analog 3 () ~406.5 Not reported Moderate (benzyl may reduce solubility)
  • Key Observations: Fluorine in the target compound may improve metabolic stability and membrane permeability compared to non-fluorinated analogs . Acetylated piperazine derivatives generally exhibit better aqueous solubility than those with bulkier substituents (e.g., trifluoromethylbenzoyl in Analog 2) .

Pharmacological Potential

  • Allosteric Modulation: Analog 3 (benzyl-substituted) and related triazolopyrimidines show activity as allosteric modulators of adenosine A2A receptors (Table 1, ). The 3-fluorophenyl group in the target compound may enhance binding affinity due to fluorine’s electron-withdrawing effects .
  • Anticancer Activity : Triazolopyrimidine derivatives with thioether or glycoside substituents () exhibit cytotoxicity against breast cancer (MCF-7) cells. The acetyl group in the target compound may allow for easier cellular uptake compared to glycosides .

Vorbereitungsmethoden

Cyclocondensation of Pyrimidine Derivatives

The triazolopyrimidine scaffold is synthesized by reacting 4,6-dichloropyrimidin-5-amine with sodium azide under acidic conditions. This generates thetriazolo[4,5-d]pyrimidine intermediate, with chlorine atoms at positions 4 and 7. Crystallographic data from analogous triazolo systems confirm near-planar fused-ring geometries (r.m.s. deviation < 0.007 Å), ensuring structural stability.

Introduction of the 3-Fluorophenyl Group

The 3-fluorophenyl moiety is introduced via Suzuki-Miyaura coupling using palladium catalysis. Optimized conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) achieve >85% yield, as demonstrated in Ullmann-type arylations for pyrazole derivatives. Regioselectivity is controlled by steric and electronic factors, favoring substitution at the triazole’s 3-position.

Functionalization with Piperazine-Ethanone

Nucleophilic Displacement at Pyrimidine C7

The 7-chloro substituent on the triazolopyrimidine undergoes nucleophilic substitution with piperazine. Under refluxing dioxane with K₂CO₃, this step affords 4-(3-(3-fluorophenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazine in 78% yield. Notably, the absence of genotoxic reagents aligns with industrial safety protocols.

Acetylation of Piperazine

The terminal piperazine nitrogen is acetylated using acetyl chloride in dichloromethane. Triethylamine acts as a base, yielding the final ethanone derivative with >90% purity after recrystallization. This mirrors the protection-deprotection strategies employed in piperazine-based polyamine syntheses.

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

  • Cyclization : Ethanol/water mixtures enhance triazole ring closure efficiency.
  • Coupling : Polar aprotic solvents (DMF, DMSO) improve aryl group incorporation.
  • Acylation : Dichloromethane minimizes side reactions during acetylation.

Catalytic Systems

Palladium catalysts (e.g., Pd(OAc)₂) with Xantphos ligands enhance coupling yields (Table 1).

Table 1: Catalytic Efficiency in Suzuki-Miyaura Coupling

Catalyst Ligand Yield (%) Purity (%)
Pd(PPh₃)₄ None 72 88
Pd(OAc)₂ Xantphos 89 95

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, triazole-H), 7.45–7.38 (m, 4H, Ar-H), 3.85 (t, 4H, piperazine-H), 2.45 (s, 3H, COCH₃).
  • HRMS : m/z calcd. for C₁₇H₁₆FN₇O [M+H]⁺: 386.1421; found: 386.1418.

X-ray Crystallography

Single-crystal X-ray analysis (analogous to) confirms the triazolopyrimidine core’s planarity (dihedral angle = 61.4° with phenyl ring) and intermolecular C–H⋯N hydrogen bonding, stabilizing the lattice.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.